

Application Notes and Protocols: AMG 837 Calcium Hydrate in High-Throughput Screening

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

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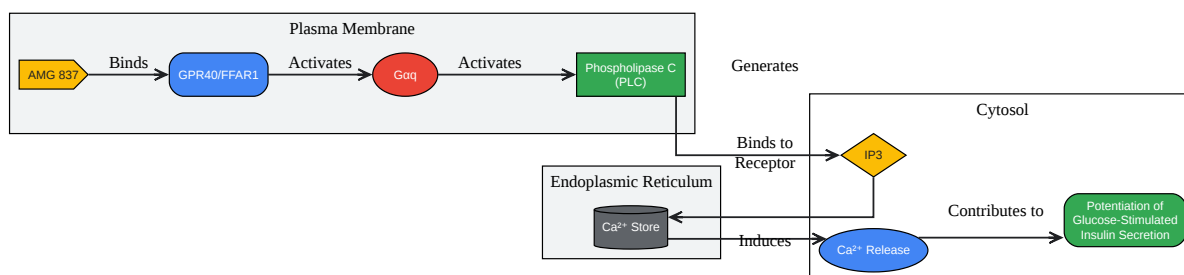
Introduction

AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2][3][4]} GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells.^{[1][2][5][6]} AMG 837 was identified through high-throughput screening and subsequent lead optimization.^{[2][3][4]} These application notes provide an overview of the use of **AMG 837 calcium hydrate** in high-throughput screening (HTS) assays, focusing on its mechanism of action and providing detailed protocols for its characterization.

Mechanism of Action

AMG 837 acts as a partial agonist at the GPR40 receptor.^{[1][2][3][4]} GPR40 is coupled to the G α_q class of G-proteins.^{[1][3][5]} Upon activation by an agonist like AMG 837, the G α_q subunit activates phospholipase C (PLC).^{[5][7]} PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which can be measured in HTS formats.^{[5][7]} This signaling cascade ultimately contributes to the potentiation of glucose-stimulated insulin secretion.^{[1][2]}

Below is a diagram illustrating the GPR40 signaling pathway activated by AMG 837.



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GPR40 Signaling Pathway Activated by AMG 837.

Data Presentation

The following tables summarize the in vitro potency of AMG 837 in various functional assays from cell lines overexpressing GPR40.

Table 1: Potency of AMG 837 in Biochemical and Cell-Based Assays

Assay Type	Cell Line	Parameter	AMG 837 Value (nM)	Reference
[35S]-GTPyS Binding	A9_GPR40	EC50	1.5 ± 0.1	[1][3]
Inositol Phosphate Accumulation	A9_GPR40	EC50	7.8 ± 1.2	[1][3]
Aequorin Ca ²⁺ Flux	CHO_GPR40	EC50	120 ± 10	[8]
Insulin Secretion	Isolated Mouse Islets	EC50	142 ± 20	[1]

Table 2: Influence of Serum on AMG 837 Potency in Aequorin Ca²⁺ Flux Assay

Assay Condition	EC50 (nM)	Fold Shift	Reference
0.01% Human Serum Albumin (HSA)	12 ± 1 (from other refs)	-	[1][2][3]
100% Human Serum	2,140 ± 310	~180	[1][2][3]

Table 3: Partial Agonist Activity of AMG 837 Compared to Docosahexaenoic Acid (DHA)

GPR40 Plasmid Transfection Amount	Maximal Response of AMG 837 (% of DHA)	Reference
5 µg	85%	[1]
0.5 µg	40%	[2]
0.05 µg	20%	[2]
0.005 µg	10%	[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and can be adapted for high-throughput screening formats.

Protocol 1: High-Throughput Calcium (Ca²⁺) Flux Assay

This assay is a common primary screen for GPR40 agonists due to its robust signal and amenability to automation. It measures the increase in intracellular calcium concentration upon receptor activation.

Objective: To identify and characterize GPR40 agonists by measuring changes in intracellular calcium levels.

Materials:

- CHO or A9 cells stably or transiently expressing GPR40
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- **AMG 837 calcium hydrate** and other test compounds
- Microplates (384- or 1536-well, black, clear bottom)
- Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Workflow Diagram:

High-Throughput Calcium Flux Assay Workflow.

Procedure:

- Cell Plating: Seed GPR40-expressing cells into microplates at an optimized density and allow them to attach overnight.
- Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add the dye

solution.

- Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
- Compound Preparation: Prepare serial dilutions of AMG 837 and other test compounds in a separate compound plate.
- Measurement: Place both the cell plate and the compound plate into the fluorescent plate reader.
- Data Acquisition: Program the instrument to establish a stable baseline fluorescence reading for several seconds.
- Compound Addition: The instrument's liquid handler will then transfer the compounds from the compound plate to the cell plate.
- Kinetic Read: Immediately following compound addition, record the change in fluorescence intensity over time (typically 1-3 minutes).
- Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy (Emax).

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This assay provides a more proximal readout of Gαq activation compared to calcium flux. Modern HTS-compatible IP-One assays utilize homogeneous time-resolved fluorescence (HTRF).

Objective: To quantify the accumulation of inositol monophosphate (IP1), a stable downstream product of IP3, as a measure of GPR40 activation.

Materials:

- GPR40-expressing cells (e.g., A9_GPR40)
- IP-One HTRF assay kit (containing d2-labeled IP1 and a terbium cryptate-labeled anti-IP1 antibody)

- Stimulation buffer (provided with the kit)
- **AMG 837 calcium hydrate** and other test compounds
- White, low-volume microplates (e.g., 384-well)
- HTRF-compatible plate reader

Procedure:

- **Cell Stimulation:** Resuspend cells in the stimulation buffer and dispense them into the microplate wells.
- **Compound Addition:** Add serial dilutions of AMG 837 or test compounds to the wells.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
- **Lysis and Detection:** Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
- **Second Incubation:** Incubate at room temperature for 1 hour to allow the detection reagents to reach equilibrium.
- **Plate Reading:** Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
- **Data Analysis:** Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to determine EC50 values.

Conclusion

AMG 837 calcium hydrate is a valuable tool for studying GPR40 biology and for validating HTS assays aimed at discovering novel modulators of this receptor. The protocols outlined above provide a framework for the high-throughput characterization of compounds acting at the GPR40 receptor. The choice of assay will depend on the specific screening goals, with calcium flux assays being ideal for primary screening and inositol phosphate assays serving as a robust secondary or mechanistic assay. Researchers should be mindful of the significant impact of

serum proteins on the apparent potency of lipophilic compounds like AMG 837 and control for this in their experimental design.[1][2][3]

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